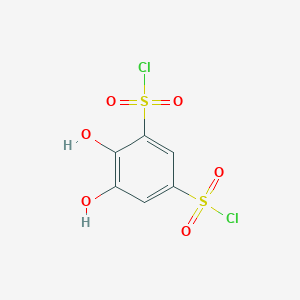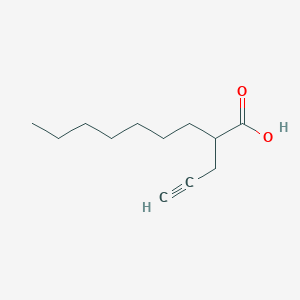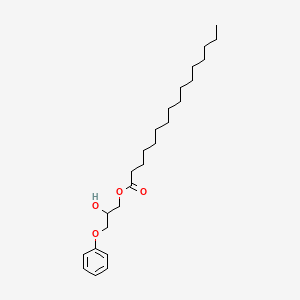![molecular formula C22H34N2Si B14276503 N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine) CAS No. 183873-63-4](/img/structure/B14276503.png)
N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine): is a complex organic compound featuring a silicon atom bonded to two phenyl groups and two methylene bridges, each connected to an N-ethylethan-1-amine group. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine) typically involves the reaction of diphenylsilane with formaldehyde and N-ethylethan-1-amine under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then further reacted to yield the final product. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted amine compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, N,N’-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine) is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are investigating its use as a scaffold for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as silicone-based polymers and resins. Its properties make it suitable for applications in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which N,N’-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine) exerts its effects involves interactions with molecular targets through its silicon and amine groups. These interactions can lead to the formation of stable complexes, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N,N’-Methylenebisacrylamide: Used as a cross-linking agent in polyacrylamide gels.
N,N’-Di-2-butyl-1,4-phenylenediamine: An antioxidant used in industrial applications.
Uniqueness: N,N’-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine) stands out due to its unique combination of silicon and amine functionalities, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in both research and industry.
Propriétés
Numéro CAS |
183873-63-4 |
|---|---|
Formule moléculaire |
C22H34N2Si |
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
N-[[diethylaminomethyl(diphenyl)silyl]methyl]-N-ethylethanamine |
InChI |
InChI=1S/C22H34N2Si/c1-5-23(6-2)19-25(20-24(7-3)8-4,21-15-11-9-12-16-21)22-17-13-10-14-18-22/h9-18H,5-8,19-20H2,1-4H3 |
Clé InChI |
ACMVDCKRAOHPEP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C[Si](CN(CC)CC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



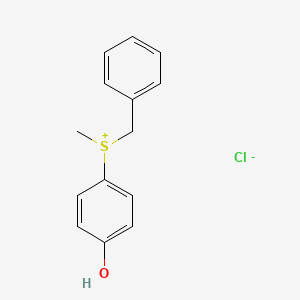
![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)
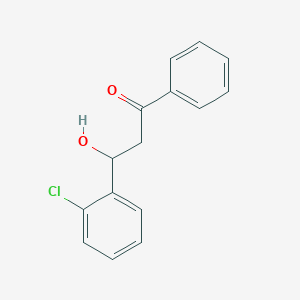

![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)
![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)

